Bismuth phosphate

Descripción general

Descripción

Bismuth phosphate is an inorganic compound with the chemical formula BiPO₄. It is known for its unique properties, including its ability to act as a photocatalyst and its luminescent characteristics. This compound has garnered significant interest in various fields, including environmental engineering, materials science, and biomedical applications.

Métodos De Preparación

Bismuth phosphate can be synthesized using several methods, each affecting its structure, morphology, and properties. Two common synthetic routes are the co-precipitation method and the solid-state method .

-

Co-precipitation Method: : This method involves mixing bismuth nitrate pentahydrate with a soluble phosphate in an aqueous solution. The mixture is then stirred and heated, leading to the formation of this compound precipitate. The precipitate is filtered, washed, and dried to obtain the final product .

-

Solid-State Method: : In this method, bismuth oxide and ammonium dihydrogen phosphate are mixed and ground together. The mixture is then heated at high temperatures to induce a solid-state reaction, resulting in the formation of this compound .

-

Hydrothermal Method: : This method involves the use of a hydrothermal reaction kettle where bismuth nitrate pentahydrate and a soluble phosphate are reacted in a solvent at elevated temperatures and pressures. This method allows for the control of the shape and size of the this compound particles .

Análisis De Reacciones Químicas

Bismuth phosphate undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. Some common reactions include:

-

Oxidation: : this compound can act as a photocatalyst in oxidation reactions, where it helps in the degradation of organic pollutants under UV light irradiation .

-

Reduction: : this compound can be reduced to form bismuth metal and phosphoric acid under certain conditions .

-

Substitution: : this compound can undergo substitution reactions with other metal ions, leading to the formation of mixed-metal phosphates .

Aplicaciones Científicas De Investigación

Nuclear Chemistry

Bismuth Phosphate Process

The this compound process is a crucial method for extracting plutonium from irradiated uranium in nuclear reactors. This process involves several steps:

- Dissolution : Spent nuclear fuel is dissolved in nitric acid.

- Precipitation : Bismuth nitrate and phosphoric acid are added to form this compound precipitate, which co-precipitates plutonium along with fission products.

- Separation : The precipitate is removed, significantly reducing gamma radiation by approximately 90% .

Table 1: Comparison of Separation Methods

| Method | Efficiency | By-products | Radiation Reduction |

|---|---|---|---|

| This compound | High | Plutonium Cake | 90% |

| Lanthanum Fluoride | Very High | More Corrosive Waste | >90% |

Biomedical Applications

Antimicrobial Properties

Bismuth compounds, including this compound, have been studied for their antimicrobial activities, particularly against Helicobacter pylori, a bacterium associated with gastric ulcers. Recent studies highlight:

- Mechanisms of Action : Bismuth disrupts multiple pathways in H. pylori, inhibiting growth and virulence factors such as CagA and VacA .

- Formulations : Novel bismuth complexes have shown significant activity against resistant strains of bacteria like MRSA and VRE, indicating potential as new antimicrobial agents .

Table 2: Antimicrobial Activity of Bismuth Compounds

| Compound | MIC (μM) | Target Organisms |

|---|---|---|

| Binuclear Bi₃+ Complex | 8.84 | H. pylori |

| Diphenyl Mono-phosphinate Bi | 0.63-1.25 | MRSA, VRE |

| Indole-Carboxylate Bi Complexes | 0.19-0.39 | Leishmania major |

Photocatalysis

Hydrogen Production

This compound has emerged as a promising photocatalyst for water splitting to produce hydrogen. It exhibits superior performance compared to traditional catalysts like titanium dioxide (TiO₂):

- Catalytic Efficiency : Under ultraviolet light, this compound achieves higher hydrogen production rates than commercial TiO₂ .

- Mechanistic Insights : The compound facilitates efficient charge separation and transfer during photocatalytic reactions.

Case Study 1: Plutonium Extraction Efficiency

A study conducted at the Pacific Northwest National Laboratory simulated the this compound extraction process to evaluate fission product behavior during plutonium precipitation. The results indicated that only trace amounts of certain fission products precipitated with the this compound, leading to improved waste management strategies in nuclear facilities .

Case Study 2: Antimicrobial Efficacy Against H. pylori

Recent bioinformatics analyses combined with bioassays demonstrated that bismuth compounds could effectively inhibit H. pylori growth by targeting essential metabolic pathways. This multi-targeted approach highlights the potential for developing new antibiotics based on bismuth chemistry .

Mecanismo De Acción

The mechanism by which bismuth phosphate exerts its effects is primarily through its photocatalytic activity. When exposed to UV light, this compound generates electron-hole pairs, which can react with water and oxygen to produce reactive oxygen species. These reactive species can then degrade organic pollutants or kill cancer cells by inducing oxidative stress .

Comparación Con Compuestos Similares

Bismuth phosphate can be compared with other bismuth-based compounds, such as bismuth oxychloride, bismuth oxide, and bismuth sulfide. While all these compounds have unique properties, this compound stands out due to its high photocatalytic activity and luminescent properties .

-

Bismuth Oxychloride (BiOCl): : Known for its photocatalytic and antimicrobial properties, but less effective than this compound in certain applications .

-

Bismuth Oxide (Bi₂O₃): : Used in electronic materials and as a catalyst, but lacks the luminescent properties of this compound .

-

Bismuth Sulfide (Bi₂S₃): : Primarily used in thermoelectric materials and as a semiconductor, but not as effective in photocatalytic applications compared to this compound .

Actividad Biológica

Bismuth phosphate (BiPO4) has garnered attention in various fields, particularly in its biological applications and its role as a therapeutic agent. This article explores the biological activity of this compound, focusing on its mechanisms of action, therapeutic potential, and relevant case studies.

Overview of this compound

This compound is a compound that has been traditionally used in medicine, particularly for gastrointestinal disorders. Its primary biological activity is linked to its ability to interact with various biological systems, especially in combating infections caused by Helicobacter pylori and exhibiting antimicrobial properties against other pathogens.

-

Antimicrobial Activity :

- Bismuth compounds, including this compound, have been shown to inhibit the growth of H. pylori. This bacterium is associated with gastric ulcers and chronic gastritis. Bismuth acts by disrupting multiple pathways within the bacterium, including oxidative defense systems and pH-buffering capabilities .

- Recent studies have demonstrated that bismuth can downregulate virulence factors such as CagA and VacA in H. pylori, thereby reducing its pathogenicity .

- Enzyme Inhibition :

-

Bioavailability and Toxicity :

- The bioavailability of bismuth is notably low; less than 1% of orally ingested bismuth is absorbed. This characteristic ensures that even with multiple doses, plasma concentrations remain below toxic thresholds . The detoxification mechanisms within mammalian cells further mitigate potential toxicity.

Case Study 1: Efficacy Against H. pylori

A study by Yao et al. employed integrative proteomic and metabolomic analyses to investigate the effects of bismuth on six strains of H. pylori isolated from patients. The findings revealed that bismuth not only inhibited bacterial growth but also disrupted various metabolic pathways critical for bacterial survival .

Case Study 2: Antibacterial Activity

Research into bismuth phosphinate complexes demonstrated significant antibacterial activity against methicillin-resistant Staphylococcus aureus (MRSA) and vancomycin-resistant Enterococcus (VRE). The most active complexes displayed effective inhibition at concentrations ranging from 0.63 to 1.25 μM . This suggests potential for developing new bismuth-based antibiotics.

Data Table: Summary of Biological Activities

Propiedades

IUPAC Name |

bismuth;phosphate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/Bi.H3O4P/c;1-5(2,3)4/h;(H3,1,2,3,4)/q+3;/p-3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SFOQXWSZZPWNCL-UHFFFAOYSA-K | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

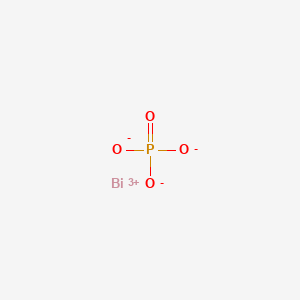

Canonical SMILES |

[O-]P(=O)([O-])[O-].[Bi+3] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

BiPO4, BiO4P | |

| Record name | bismuth(III) orthophosphate | |

| Source | Wikipedia | |

| URL | https://en.wikipedia.org/wiki/Dictionary_of_chemical_formulas | |

| Description | Chemical information link to Wikipedia. | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00884443 | |

| Record name | Phosphoric acid, bismuth(3+) salt (1:1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00884443 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

303.952 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Odorless solid; Does not melt when heated; [Merck Index] | |

| Record name | Bismuth phosphate | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/12384 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

CAS No. |

10049-01-1 | |

| Record name | Bismuth phosphate | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0010049011 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Phosphoric acid, bismuth(3+) salt (1:1) | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Phosphoric acid, bismuth(3+) salt (1:1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00884443 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Bismuth orthophosphate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.030.134 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | BISMUTH PHOSPHATE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/Z9P58L0522 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.